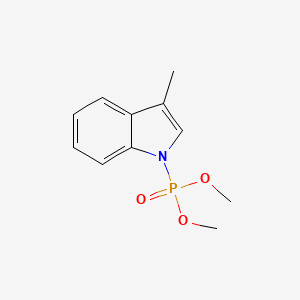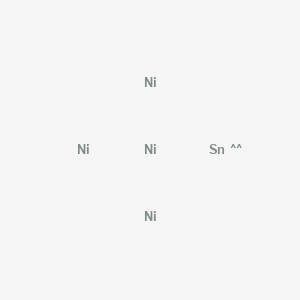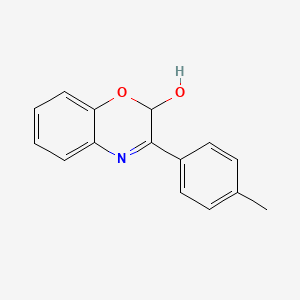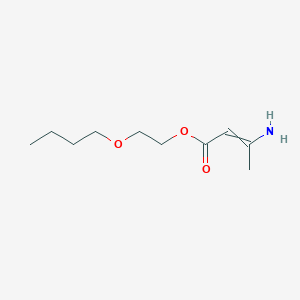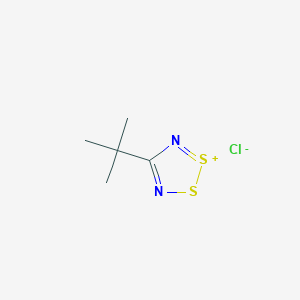
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is a chemical compound with the molecular formula C5H9N2S2.Cl. It is known for its unique structure, which includes a dithiadiazolium ring substituted with a tert-butyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with sulfur monochloride (S2Cl2) in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .
Scientific Research Applications
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5-Dithiadiazol-1-ium, chloride
- 1,2,3,5-Dithiadiazol-1-ium, methyl-, chloride
- 1,2,3,5-Dithiadiazol-1-ium, ethyl-, chloride
Uniqueness
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
CAS No. |
63432-63-3 |
|---|---|
Molecular Formula |
C5H9ClN2S2 |
Molecular Weight |
196.7 g/mol |
IUPAC Name |
4-tert-butyl-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C5H9N2S2.ClH/c1-5(2,3)4-6-8-9-7-4;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
WURJTJQWNCWSFI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=NS[S+]=N1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


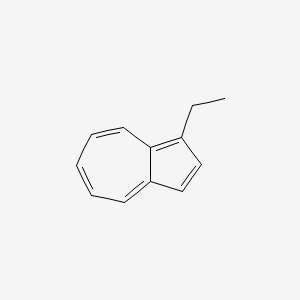
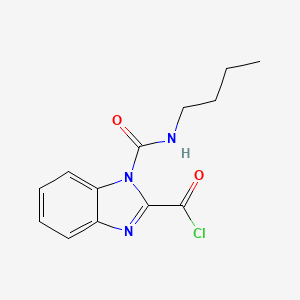
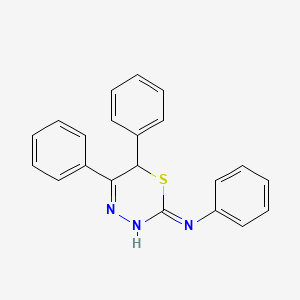
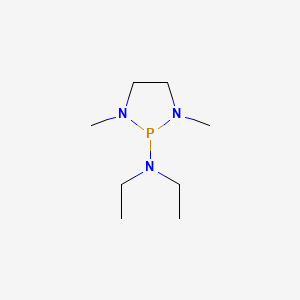

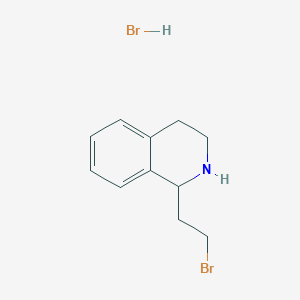
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)


![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
